Avatrombopag hydrochloride

Description

BenchChem offers high-quality Avatrombopag hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Avatrombopag hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

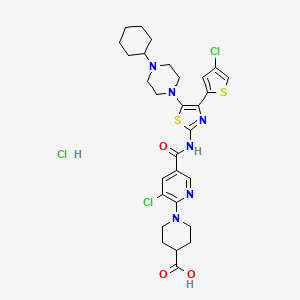

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34Cl2N6O3S2.ClH/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHJSCRYBTVFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35Cl3N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Avatrombopag Hydrochloride: A Deep Dive into its Mechanism of Action on the Thrombopoietin Receptor

For Immediate Distribution

[CITY, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of avatrombopag (B1665838), a second-generation, orally administered small-molecule thrombopoietin receptor (TPO-R) agonist. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, downstream signaling pathways, quantitative pharmacology, and key experimental protocols related to avatrombopag's function.

Executive Summary

Avatrombopag is a thrombopoietin receptor agonist that stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to an increased production of platelets.[1] It is utilized in the treatment of thrombocytopenia in patients with chronic liver disease (CLD) scheduled to undergo a procedure and for adults with chronic immune thrombocytopenia (ITP).[1][2] Unlike endogenous thrombopoietin (TPO), avatrombopag binds to the transmembrane domain of the TPO receptor (c-Mpl), inducing a conformational change that activates downstream signaling cascades.[3][4][5] This unique binding site allows for an additive effect with endogenous TPO.[1]

Core Mechanism of Action at the Thrombopoietin Receptor

Avatrombopag acts as a TPO mimetic by binding to and activating the TPO receptor, also known as c-Mpl.[6] However, the binding site for avatrombopag is distinct from that of endogenous TPO. Avatrombopag selectively binds to the transmembrane domain of the c-Mpl receptor.[2][3][4] This interaction is noncompetitive with endogenous TPO, meaning it does not interfere with the binding of the natural ligand.[1][5] The binding of avatrombopag induces a conformational change in the receptor, which is crucial for initiating the downstream signaling necessary for megakaryopoiesis.[6] A specific histidine residue at position 499 in the transmembrane domain is critical for this interaction, making avatrombopag's activity species-specific, primarily to humans and chimpanzees.[4]

Downstream Signaling Pathways

Activation of the TPO receptor by avatrombopag initiates several key downstream signaling pathways that are essential for the proliferation and differentiation of megakaryocyte progenitor cells.[6] These pathways collectively lead to increased platelet production.[4][6] The primary signaling cascades activated include:

-

JAK-STAT Pathway: Upon receptor activation, Janus kinase (JAK) proteins, particularly JAK2, are activated.[6][7] These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5.[3][4][6] The phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to modulate the expression of genes involved in cell proliferation and differentiation.[6][7]

-

MAPK Pathway: Avatrombopag also stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK.[3][4] This pathway is a critical regulator of cellular responses to growth signals.[6]

-

PI3K-Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathway is another downstream cascade activated by avatrombopag.[6][8] This pathway plays a significant role in cell survival and proliferation.

Quantitative Pharmacology

The biological activity of avatrombopag has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its potency and clinical efficacy.

Table 1: In Vitro Activity of Avatrombopag

| Parameter | Cell Line | Value | Reference |

|---|---|---|---|

| EC50 | Human c-Mpl-Ba/F3 cells | 33 ± 2 nmol/L | [9] |

| EC50 | Murine Ba/F3 cells (expressing human TPO-R) | 3.3 nmol/L |[4] |

Table 2: Clinical Efficacy of Avatrombopag in Chronic ITP

| Endpoint | Avatrombopag | Placebo | P-value | Reference |

|---|---|---|---|---|

| Median Cumulative Weeks of Platelet Response (≥50 x 109/L) | 12.4 weeks | 0.0 weeks | < 0.0001 | [10][11] |

| Platelet Response Rate at Day 8 | 65.6% | 0.0% | < 0.0001 |[10][11] |

Table 3: Clinical Efficacy in Pediatric ITP (Phase IIIb AVA-PED-301)

| Endpoint | Avatrombopag (n=54) | Placebo (n=21) | P-value | Reference |

|---|

| Platelet Response on Day 8 (without rescue therapy) | 56% | 0% | < 0.0001 |[12] |

Experimental Protocols

The characterization of avatrombopag's mechanism of action relies on a variety of established experimental methodologies.

5.1 Cell-Based Proliferation Assay

This assay is used to determine the potency (EC50) of TPO receptor agonists.

-

Cell Line: Murine Ba/F3 cells engineered to express the human TPO receptor (c-Mpl).[4] These cells are dependent on cytokine signaling for proliferation.

-

Protocol:

-

Cells are cultured in a cytokine-deprived medium.

-

Varying concentrations of avatrombopag are added to the cell cultures.

-

Cells are incubated for a specified period (e.g., 48-72 hours).

-

Cell proliferation is quantified using a colorimetric assay (e.g., MTT or WST-1) or a luminescent assay (e.g., CellTiter-Glo) that measures ATP content.[13]

-

The concentration of avatrombopag that induces a half-maximal response (EC50) is calculated from the dose-response curve.

-

5.2 Western Blotting for Signaling Pathway Activation

This technique is used to detect the phosphorylation of key proteins in the downstream signaling cascades.

-

Protocol:

-

Megakaryocytic cell lines or primary megakaryocytes are treated with avatrombopag.

-

Cells are lysed at various time points post-treatment.

-

Protein extracts are separated by size using SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is probed with primary antibodies specific to the phosphorylated forms of target proteins (e.g., anti-phospho-STAT5, anti-phospho-ERK).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

The membrane is also probed for total protein levels to ensure equal loading.

-

5.3 In Vivo Platelet Activation Assay

This assay evaluates whether avatrombopag increases platelet activation, a potential concern for TPO receptor agonists.

-

Methodology: Whole blood flow cytometry is used as it is accurate in thrombocytopenic samples.[14][15]

-

Protocol:

-

Blood samples are collected from patients treated with avatrombopag or placebo.[14]

-

Platelet activation markers, such as P-selectin (CD62P) on the platelet surface and the activated form of glycoprotein (B1211001) IIb-IIIa, are measured using fluorescently labeled antibodies.[14][15]

-

Samples are analyzed by flow cytometry to quantify the percentage of activated platelets.

-

Studies have shown that avatrombopag increases platelet counts without significantly increasing the number of circulating activated platelets or in vitro platelet reactivity.[14][15][16]

-

Conclusion

Avatrombopag effectively stimulates platelet production by activating the TPO receptor through a unique binding mechanism at the transmembrane domain. This action triggers a cascade of well-defined signaling pathways, including JAK-STAT, MAPK, and PI3K-Akt, which are fundamental to megakaryopoiesis. Quantitative data from both preclinical and clinical studies confirm its potency and efficacy in raising platelet counts. Notably, avatrombopag achieves this therapeutic effect without causing a corresponding increase in platelet activation, highlighting its favorable safety profile. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel TPO receptor agonists.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Avatrombopag for the Treatment of Adult Patients with Chronic Immune Thrombocytopenia (cITP): Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structure, function, and clinical use of the thrombopoietin receptor agonist avatrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]

- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Current Advance in Thrombopoietin Receptor Agonists in the Management of Thrombocytopenia Associated With Chronic Liver Disease: Focus on Avatrombopag - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. endocrine-abstracts.org [endocrine-abstracts.org]

- 14. Avatrombopag increases platelet count but not platelet activation in patients with thrombocytopenia resulting from liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Avatrombopag for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

a second-generation thrombopoietin receptor agonist (TPO-RA), represents a significant advancement in the treatment of chronic immune thrombocytopenic purpura (cITP) and a potential therapeutic option for other thrombocytopenic disorders. Approved in both the USA and Europe, avatrombopag offers a convenient oral dosing regimen. Its favorable safety profile, characterized by minimal hepatic toxicity and the absence of dietary restrictions, distinguishes it from older TPO-RAs such as eltrombopag and romiplostim.

A Technical Guide for Researchers and Drug Development Professionals

Avatrombopag (B1665838), a second-generation, orally administered thrombopoietin receptor agonist (TPO-RA), represents a significant therapeutic advance for chronic immune thrombocytopenic purpura (cITP) and other disorders characterized by low platelet counts. Approved in the United States and Europe, its distinct pharmacological profile, including a convenient oral dosing regimen without dietary restrictions and minimal hepatic toxicity, positions it as a favorable option compared to earlier TPO-RAs. This document provides an in-depth technical overview of avatrombopag, focusing on its mechanism of action, clinical efficacy, and the experimental methodologies used to characterize its activity.

Mechanism of Action

Avatrombopag is a small molecule, non-peptide TPO-RA that mimics the biological effects of endogenous thrombopoietin (TPO).[1][2] It selectively binds to the transmembrane domain of the TPO receptor (TPO-R), also known as c-Mpl or CD110, which is expressed on megakaryocytes and their precursors in the bone marrow.[3][4] This binding is non-competitive with endogenous TPO, allowing for an additive effect on platelet production.[1]

Upon binding, avatrombopag induces a conformational change in the TPO-R, leading to the activation of several downstream signaling cascades essential for megakaryocyte proliferation and differentiation:[5][6]

-

JAK-STAT Pathway: Receptor activation triggers the Janus kinase 2 (JAK2), which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[3][5] These activated STAT proteins dimerize, translocate to the nucleus, and modulate the expression of genes crucial for cell proliferation and differentiation.[5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK/ERK) pathway is also activated, playing a role in controlling cellular responses to growth signals.[3][5]

-

PI3K-Akt Pathway: Avatrombopag stimulates the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is vital for cell survival and inhibiting apoptosis.[5][6]

The collective activation of these pathways results in the increased production and maturation of megakaryocytes, ultimately leading to a higher circulating platelet count.[1][3]

Caption: Avatrombopag signaling via the TPO receptor.

Clinical Efficacy in Chronic ITP

The efficacy and safety of avatrombopag for the treatment of chronic ITP have been established in multiple clinical trials. The data consistently demonstrate a rapid and sustained increase in platelet counts, reducing the need for rescue therapies.

Phase 3 Core Study Data

A pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy of avatrombopag (starting dose of 20 mg/day) in adults with chronic ITP and a platelet count <30 x 10⁹/L.[7]

| Endpoint | Avatrombopag (N=32) | Placebo (N=17) | P-value |

| Primary Endpoint | |||

| Median Cumulative Weeks of Platelet Response (≥50x10⁹/L) | 12.4 weeks | 0.0 weeks | <0.0001[7][8] |

| Secondary Endpoints | |||

| Platelet Response Rate at Day 8 (≥50x10⁹/L) | 65.6% | 0.0% | <0.0001[7][8] |

| Complete Platelet Response at Day 8 (≥100x10⁹/L) | 28.1% | 0.0% | - |

| Platelet Response at Day 8 (≥30x10⁹/L + 2x baseline) | 56.3% | 0.0% | - |

Table 1: Key Efficacy Outcomes from the Phase 3 Core Study in Chronic ITP.[7][8]

Phase 2 Dose-Ranging Study Data

A 28-day, randomized Phase 2 study assessed various doses of avatrombopag against a placebo, demonstrating a clear dose-response relationship.

| Treatment Group | Platelet Response Rate at Day 28 (≥50x10⁹/L) |

| Avatrombopag 2.5 mg | 13% |

| Avatrombopag 5 mg | 53% |

| Avatrombopag 10 mg | 50% |

| Avatrombopag 20 mg | 80% |

| Placebo | 0% |

Table 2: Platelet Response Rates in the Phase 2 Dose-Ranging Study.[9]

Comparative Profile and Safety

Avatrombopag's safety and tolerability profile is a key differentiator. Unlike eltrombopag (B601689), it can be taken with food and does not have specific dietary restrictions related to polyvalent cations.[6] It has also been associated with a lower incidence of hepatotoxicity.

Comparison with Other TPO-RAs

While direct head-to-head trials are limited, real-world data and network meta-analyses provide comparative insights. A study based on the Norwegian ITP Registry showed a 100% initial response rate and 100% complete response rate for avatrombopag, compared to lower rates for romiplostim and eltrombopag in the observed cohort.[10] Furthermore, a network meta-analysis suggested avatrombopag was associated with a significantly lower incidence of any bleeding events compared to both eltrombopag and romiplostim.[11]

| TPO-RA | Administration | Food/Dietary Restrictions | Key Adverse Events (Common) |

| Avatrombopag | Oral, once daily | None | Headache, contusion, fatigue, epistaxis[7][8] |

| Eltrombopag | Oral, once daily | Take on empty stomach; avoid polyvalent cations | Hepatotoxicity, headache, nausea[6] |

| Romiplostim | Subcutaneous, weekly | None | Headache, dizziness, arthralgia[12] |

Table 3: Comparative Profile of Approved TPO-Receptor Agonists.

Safety and Tolerability

Across clinical trials, avatrombopag was generally well-tolerated.[8] The most frequently reported adverse events in pooled Phase 2 and 3 ITP studies were headache, fatigue, contusion, and epistaxis.[13] Thromboembolic events, a potential risk for the TPO-RA class, were not frequently observed.

Experimental Protocols

The preclinical characterization of TPO-RAs relies on robust in vitro assays to determine their functional activity and binding affinity. The following sections describe representative methodologies used to evaluate compounds like avatrombopag.

Cell-Based Proliferation Assay

This assay is fundamental for quantifying the biological activity of a TPO-RA. It utilizes a cell line engineered to depend on TPO-R signaling for survival and proliferation. Preclinical studies for avatrombopag used human c-Mpl-Ba/F3 cells.[12]

Objective: To determine the concentration-dependent proliferation of TPO-R-expressing cells in response to a TPO-RA and calculate the EC₅₀ (half-maximal effective concentration).

Methodology:

-

Cell Culture: Murine Ba/F3 cells, which are dependent on Interleukin-3 (IL-3) for survival, are stably transfected with the human TPO receptor (c-Mpl).

-

Cell Preparation: Prior to the assay, cells are washed multiple times to remove any residual IL-3, making them solely dependent on TPO-R activation for survival.

-

Assay Plating: Cells are seeded into 96-well plates at a predetermined density in a cytokine-free medium.

-

Compound Addition: A serial dilution of the TPO-RA (e.g., avatrombopag) is prepared and added to the wells. Control wells include a vehicle (negative control) and a saturating concentration of recombinant human TPO (positive control).

-

Incubation: The plates are incubated for a set period (e.g., 48-72 hours) at 37°C and 5% CO₂.

-

Viability Measurement: Cell viability is assessed using a luminescent assay that quantifies ATP (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).[14] The resulting signal is proportional to the number of viable, proliferating cells.

-

Data Analysis: The luminescence or absorbance data is plotted against the compound concentration, and a dose-response curve is fitted to calculate the EC₅₀ value.

Caption: Workflow for a TPO-RA cell proliferation bioassay.

Megakaryocyte Differentiation Assay

This assay confirms the ability of a TPO-RA to induce the differentiation of hematopoietic stem cells into mature megakaryocytes, the platelet-producing cells.

Objective: To assess the effect of a TPO-RA on the differentiation of human CD34⁺ progenitor cells into megakaryocytes, identified by surface markers like CD41a and CD42b.

Methodology:

-

Isolation of Progenitor Cells: CD34⁺ hematopoietic stem and progenitor cells are isolated from human umbilical cord blood or bone marrow using magnetic-activated cell sorting (MACS).[3]

-

Cell Culture: The purified CD34⁺ cells are cultured in a serum-free medium supplemented with the TPO-RA (e.g., avatrombopag) at various concentrations.[3]

-

Incubation: Cells are incubated for an extended period (e.g., 10-14 days) to allow for differentiation.

-

Flow Cytometry Analysis: At the end of the culture period, cells are harvested and stained with fluorescently-labeled antibodies against megakaryocyte-specific surface markers (e.g., FITC-CD41 and PE-CD42b).[8]

-

Quantification: The percentage of cells expressing CD41⁺/CD42b⁺ is quantified using a flow cytometer, providing a measure of megakaryocyte differentiation.[8]

Conclusion

Avatrombopag is a highly effective second-generation TPO-receptor agonist with a well-defined mechanism of action that translates to robust clinical efficacy in patients with chronic ITP. Its favorable pharmacological properties, including oral administration without dietary restrictions and a strong safety profile, make it a valuable and convenient therapeutic option. The in vitro methodologies used in its development confirm its potent activity in stimulating the TPO receptor signaling pathways, leading to increased megakaryopoiesis and platelet production. For researchers and clinicians, avatrombopag represents a significant advancement in the management of thrombocytopenia.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Frontiers | Efficacy and Safety of Avatrombopag in Patients With Thrombocytopenia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]

- 3. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assays of Megakaryocyte Development | Springer Nature Experiments [experiments.springernature.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. haematologica.org [haematologica.org]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. endocrine-abstracts.org [endocrine-abstracts.org]

- 12. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Avatrombopag Hydrochloride: Molecular Structure and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avatrombopag (B1665838) is a second-generation, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist. It is utilized in the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a medical or dental procedure. This technical guide provides a detailed overview of the molecular structure of avatrombopag hydrochloride and a comprehensive description of its synthesis pathway, including experimental protocols for key reactions. Additionally, it presents quantitative data on the physicochemical properties and spectroscopic analysis of the molecule. The guide also visualizes the synthesis workflow and the relevant biological signaling pathway.

Molecular Structure and Physicochemical Properties

Avatrombopag hydrochloride is the hydrochloride salt of avatrombopag. The molecule is characterized by a complex heterocyclic structure.

IUPAC Name: 1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]-2-pyridinyl]piperidine-4-carboxylic acid;hydrochloride[1]

Molecular Formula: C₂₉H₃₅Cl₃N₆O₃S₂

Molecular Weight: 686.1 g/mol [1]

Chemical Structure:

Figure 1: Molecular Structure of Avatrombopag Hydrochloride.

Physicochemical and Pharmacokinetic Properties:

| Property | Value | Reference |

| Physical State | White to off-white, non-hygroscopic powder | |

| Solubility | Practically insoluble in water below pH 12 and in 0.1 M HCl. Freely soluble in dimethyl sulfoxide. | [2] |

| pKa | 2.8 (pyridine group), 3.6 (carboxylic acid group), 8.4 (piperazine moiety) | [3] |

| Melting Point | Not explicitly found in search results. | |

| EC₅₀ (TPO Receptor) | 3.3 nM | [4] |

| Bioavailability | Well absorbed in preclinical models (50-90%); human absolute bioavailability is unknown. | [2] |

| Protein Binding | >96% in human plasma (mainly to albumin) | [2] |

| Volume of Distribution (Vd) | 180 L (25% CV) | [5] |

| Clearance | 6.9 L/hr (29% CV) | [5] |

| Half-life (t½) | Approximately 19 hours (19% CV) | [6] |

| Metabolism | Primarily by CYP2C9 and CYP3A4 | [2][6] |

| Excretion | 88% in feces (34% as unchanged drug), 6% in urine | [5] |

Synthesis Pathway

The synthesis of avatrombopag is a multi-step process involving the construction of the core thiazole (B1198619) ring, followed by sequential amide coupling and nucleophilic aromatic substitution reactions. The overall pathway can be visualized as a convergent synthesis.

Diagram 1: Avatrombopag Synthesis Experimental Workflow.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of avatrombopag.

Synthesis of 2-bromo-1-(4-chlorothiophen-2-yl)ethanone

This initial step involves the α-bromination of a ketone.

-

Reactants: 1-(4-chlorothiophen-2-yl)ethanone (1.0 eq)

-

Reagents: Bromine (Br₂) or Pyridinium tribromide

-

Solvent: Diethyl ether or other suitable aprotic solvent

-

Procedure: To a solution of 1-(4-chlorothiophen-2-yl)ethanone in diethyl ether, bromine is added dropwise at a controlled temperature (e.g., 0 °C). The reaction is stirred for a period of time until completion, as monitored by TLC. The reaction mixture is then worked up, typically by washing with an aqueous solution to remove any remaining acid, followed by extraction with an organic solvent. The organic layer is dried and concentrated to yield the crude product, which may be used directly in the next step or purified by recrystallization or chromatography.[5][7]

Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine

This step involves the Hantzsch thiazole synthesis.

-

Reactants: 2-bromo-1-(4-chlorothiophen-2-yl)ethanone (1.0 eq), Thiourea (B124793) (1.2 eq)[5]

-

Solvent: Ethanol or another suitable protic solvent

-

Procedure: 2-bromo-1-(4-chlorothiophen-2-yl)ethanone and thiourea are dissolved in a suitable solvent and heated to reflux for several hours (e.g., 5 hours at 80°C).[5][7] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration. The crude product can be purified by recrystallization. A combined yield of 46% over two steps (from 1-(4-chlorothiophen-2-yl)ethanone) has been reported.

Synthesis of 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine

This key intermediate is formed through bromination followed by a nucleophilic aromatic substitution.

-

Reactants: 4-(4-chlorothiophen-2-yl)thiazol-2-amine (1.0 eq), 1-cyclohexylpiperazine (B93859) (1.5 eq)[5]

-

Reagents: N-Bromosuccinimide (NBS) (1.0 eq)[5]

-

Solvent: Tetrahydrofuran (THF) for bromination, Acetonitrile for substitution.

-

Procedure:

-

Bromination: To a cooled solution (-25 to -20 °C) of 4-(4-chlorothiophen-2-yl)thiazol-2-amine in THF, a solution of NBS is added slowly. The reaction is stirred at this temperature and then allowed to warm. The reaction is quenched with water, and the solid intermediate, 5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine, is collected by filtration.[4]

-

Substitution: The crude 5-bromo intermediate is then dissolved in a solvent such as acetonitrile, and 1-cyclohexylpiperazine is added, along with a base like triethylamine. The mixture is heated to reflux for several hours. After cooling, the product is precipitated by the addition of water and collected by filtration. The crude product can be purified by washing with various solvents. A 34% overall yield for this two-step process has been reported.[1]

-

Synthesis of N-(5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)pyridin-3-yl)-4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-carboxamide

This step involves an amide coupling reaction.

-

Reactants: 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine (1.0 eq), 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid (1.0 eq)

-

Reagents: Phosphorus oxychloride (POCl₃)

-

Solvent: Pyridine

-

Procedure: To a cooled (0-5 °C) solution of 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine and 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid in pyridine, phosphorus oxychloride is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred for a couple of hours. The reaction is quenched by pouring it into water, and the resulting solid product is collected by filtration and washed with water. An 83% yield for this step has been reported.[1][4]

Synthesis of Avatrombopag (Ester Hydrolysis)

The final step in the synthesis of the avatrombopag free base is the hydrolysis of the ethyl ester.

-

Reactants: N-(5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)pyridin-3-yl)-4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-carboxamide (1.0 eq)

-

Reagents: Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

-

Solvent: A mixture of Tetrahydrofuran (THF) and water.

-

Procedure: The ethyl ester is suspended in a mixture of THF and water. An aqueous solution of a base such as NaOH or LiOH is added, and the mixture is stirred at room temperature for an extended period (e.g., 15-20 hours) until the hydrolysis is complete, as monitored by TLC. The reaction mixture is then neutralized with an acid (e.g., acetic acid) to a pH of approximately 5-5.5 to precipitate the product. The solid avatrombopag is collected by filtration and washed with water and other organic solvents to purify it.[8]

Formation of Avatrombopag Hydrochloride

The final salt formation is achieved by treating the free base with hydrochloric acid.

-

Reactants: Avatrombopag (free base)

-

Reagents: Hydrochloric acid (HCl)

-

Solvent: A suitable organic solvent.

-

Procedure: Avatrombopag free base is dissolved in a suitable organic solvent. A solution of hydrochloric acid (either aqueous or in an organic solvent) is then added, typically with stirring. The hydrochloride salt, being less soluble, precipitates out of the solution and can be collected by filtration and then dried.

Spectroscopic Data

The structure of avatrombopag hydrochloride has been confirmed by various spectroscopic methods.

| Spectroscopic Data | Observed Values | Reference |

| ¹H NMR | Specific chemical shifts and coupling constants are not readily available in the public domain. General regions for aromatic, aliphatic, and exchangeable protons would be expected. | |

| ¹³C NMR | Specific chemical shifts are not readily available in the public domain. Resonances for carbonyl, aromatic, and aliphatic carbons would be present. | |

| Infrared (IR) | Characteristic peaks for N-H, C=O (amide and carboxylic acid), C-N, C-S, and aromatic C-H and C=C bonds would be expected. Specific wavenumbers are not detailed in the search results. | [3] |

| Mass Spectrometry (MS) | The multiple reaction monitoring (MRM) transition for avatrombopag is m/z 649.2 → 267.1. | [2] |

Mechanism of Action and Signaling Pathway

Avatrombopag is a thrombopoietin receptor (TPO-R) agonist. It binds to the transmembrane domain of the TPO receptor (c-Mpl) on megakaryocytes and their precursors in the bone marrow. This binding mimics the action of endogenous thrombopoietin, leading to the activation of intracellular signaling cascades that promote the proliferation and differentiation of megakaryocytes, ultimately resulting in increased platelet production.

Diagram 2: Avatrombopag-mediated TPO Receptor Signaling Pathway.

Conclusion

Avatrombopag hydrochloride is a significant therapeutic agent for managing thrombocytopenia. Its synthesis is a complex but well-defined process involving key chemical transformations. Understanding the molecular structure, synthesis pathway, and mechanism of action is crucial for researchers and professionals involved in drug development and optimization. This guide provides a foundational and in-depth overview to aid in these endeavors. Further research into optimizing the synthesis and exploring the full therapeutic potential of avatrombopag is ongoing.

References

- 1. 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine | 570407-42-0 [chemicalbook.com]

- 2. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

- 3. Avatrombopag | C29H34Cl2N6O3S2 | CID 9852519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]

- 5. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 8. RU2709496C1 - Method of producing avatrombopag - Google Patents [patents.google.com]

In vitro studies demonstrate that avatrombopag stimulates the proliferation of murine Ba/F3 cells expressing human TPO-R in a concentration-dependent manner, achieving maximal activity comparable to rhTPO.

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the in vitro studies demonstrating the mechanism and efficacy of avatrombopag (B1665838), a second-generation thrombopoietin receptor (TPO-R) agonist. Specifically, it focuses on the stimulation of proliferation in murine Ba/F3 cells genetically engineered to express the human TPO-receptor (hTPO-R). Avatrombopag activates the hTPO-R, mimicking the biological effects of endogenous thrombopoietin (TPO) and recombinant human TPO (rhTPO), leading to a concentration-dependent increase in cell proliferation.

Mechanism of Action: TPO-Receptor Signaling

Avatrombopag is a small molecule, orally available TPO-R agonist that binds to the transmembrane domain of the TPO-receptor (also known as c-Mpl).[1][2][3] This interaction induces a conformational change in the receptor, initiating downstream signaling cascades that are crucial for megakaryocyte proliferation and differentiation.[4] Unlike endogenous TPO or rhTPO, avatrombopag's binding to a different site on the receptor means it does not compete with the natural ligand.

Upon activation, the TPO-receptor stimulates two primary signaling pathways: the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[3][4] Specifically, avatrombopag promotes the tyrosine phosphorylation of STAT3 and STAT5, and the threonine phosphorylation of ERK (a key component of the MAPK pathway).[1] The collective activation of these pathways drives cellular proliferation and differentiation, ultimately leading to increased platelet production.[1][4]

Experimental Protocols

The following protocol describes a typical in vitro proliferation assay using the murine pro-B Ba/F3 cell line engineered to express the human TPO-receptor. This cell line is dependent on interleukin-3 (IL-3) for survival and proliferation.[5][6] Transfection with the hTPO-R allows the cells to proliferate in an IL-3-free medium when stimulated by a TPO-R agonist.

1. Cell Line Maintenance and Preparation:

-

Cell Line: Murine Ba/F3 cells stably transfected with human TPO-R (c-Mpl).

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1-5 ng/mL murine IL-3.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days to maintain a density between 0.1 x 10⁶ and 2 x 10⁶ cells/mL.[7]

2. Proliferation Assay Protocol:

-

IL-3 Withdrawal: Prior to the assay, harvest the cells by centrifugation (e.g., 200 x g for 5 minutes). Wash the cells twice with IL-3-free assay medium to remove any residual IL-3.[8]

-

Cell Seeding: Resuspend the washed cells in IL-3-free assay medium and count them. Seed the cells into an opaque-walled 96-well microplate at a density of 5,000 to 30,000 cells per well in a volume of 50-100 µL.[8][9]

-

Compound Preparation and Addition: Prepare serial dilutions of avatrombopag and rhTPO (as a positive control) in IL-3-free assay medium. Add the diluted compounds to the designated wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[10][11]

3. Quantification of Cell Proliferation:

-

Method: Use a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[10][11][12]

-

Procedure:

-

Equilibrate the assay plate to room temperature for approximately 30 minutes.[9][13]

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.[12][13]

-

Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][13]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][13]

-

Measure the luminescence using a plate luminometer.[9]

-

4. Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data by expressing the luminescence of treated wells as a percentage of the positive control (rhTPO at maximal stimulation) or vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the EC₅₀ value (the concentration that elicits a half-maximal response).

Quantitative Data Summary

In vitro studies confirm that avatrombopag stimulates the proliferation of Ba/F3 cells expressing the human TPO-R in a concentration-dependent manner. The maximal activity achieved with avatrombopag is comparable to that of rhTPO. Cells that lack the TPO-receptor show no response to avatrombopag, confirming its receptor-dependent activity.

| Compound | Cell Line | Parameter | Value |

| Avatrombopag | Ba/F3-hTPO-R | EC₅₀ | 3.3 nmol/L |

| Avatrombopag | human c-Mpl-Ba/F3 | EC₅₀ | 33 ± 2 nmol/L |

| rhTPO | Ba/F3-hTPO-R | Maximal Activity | Comparable to Avatrombopag |

References

- 1. researchgate.net [researchgate.net]

- 2. The structure, function, and clinical use of the thrombopoietin receptor agonist avatrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]

- 5. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 6. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 13. OUH - Protocols [ous-research.no]

Preclinical Pharmacodynamics of Avatrombopag Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Avatrombopag hydrochloride, a second-generation, orally bioavailable thrombopoietin receptor (TPO-R) agonist. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, efficacy, and experimental evaluation of this compound in preclinical settings.

Mechanism of Action

Avatrombopag is a small molecule, non-peptide TPO-R agonist that stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, ultimately leading to increased platelet production. Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the TPO receptor (c-Mpl), Avatrombopag binds to the transmembrane domain of the receptor. This distinct binding site allows for a synergistic effect with endogenous TPO on platelet production and avoids competition for the same binding site.

Upon binding to the TPO receptor, Avatrombopag induces a conformational change in the receptor, leading to the activation of downstream signaling pathways critical for megakaryopoiesis. The primary signaling cascades activated include:

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: Avatrombopag binding leads to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT3 and STAT5. These activated STAT proteins dimerize, translocate to the nucleus, and modulate the transcription of genes involved in cell proliferation and differentiation.

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: The activation of the TPO receptor by Avatrombopag also initiates the MAPK/ERK signaling cascade, which plays a crucial role in cell survival and growth signals.

-

Phosphoinositide 3-Kinase (PI3K-Akt) Pathway: This pathway is also engaged following Avatrombopag binding, contributing to cell survival and proliferation.[1]

The simultaneous activation of these pathways ensures a robust and sustained increase in platelet production.

Signaling Pathway of Avatrombopag

Caption: Avatrombopag signaling pathway.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of Avatrombopag.

Table 1: In Vitro Activity of Avatrombopag

| Assay | Cell Line/Source | Parameter | Value | Reference |

| Cell Proliferation | Murine Ba/F3 cells expressing human TPO-R | EC50 | 3.3 nmol/L | |

| Megakaryocyte Differentiation | Human hematopoietic CD34+ cells | EC50 | 25.0 nmol/L | |

| Megakaryocytic Colony Formation | Human CD34+ cells | EC50 | 24.8 ± 7.8 nmol/L |

Table 2: In Vivo Efficacy of Avatrombopag in a Humanized Mouse Model

Due to the high species specificity of Avatrombopag (effective in humans and chimpanzees), preclinical in vivo efficacy studies have utilized humanized mouse models.[2]

| Animal Model | Dosing Regimen | Key Finding | Reference |

| NOD/SCID mice transplanted with human fetal liver CD34+ cells | Daily oral administration | Dose-dependent increase in human platelet count (significant at ≥1 mg/kg) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Avatrombopag.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the concentration-dependent stimulatory effect of Avatrombopag on the proliferation of cells expressing the human TPO receptor.

Materials:

-

Murine Ba/F3 cells stably transfected with the human TPO receptor (c-Mpl).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

-

Interleukin-3 (IL-3) for cell maintenance.

-

Avatrombopag hydrochloride.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

96-well microplates.

Protocol:

-

Cell Culture: Maintain Ba/F3-hTPO-R cells in RPMI-1640 medium containing IL-3.

-

IL-3 Deprivation: Prior to the assay, wash the cells twice with IL-3-free medium to remove residual IL-3 and resuspend in IL-3-free medium.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 103 cells/well.

-

Compound Addition: Prepare serial dilutions of Avatrombopag in IL-3-free medium and add to the respective wells. Include a negative control (medium only) and a positive control (saturating concentration of recombinant human TPO).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the log of the Avatrombopag concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Megakaryocyte Differentiation from Human CD34+ Cells

This assay assesses the ability of Avatrombopag to induce the differentiation of hematopoietic stem cells into mature megakaryocytes.

Materials:

-

Cryopreserved or fresh human CD34+ hematopoietic stem cells (from cord blood, bone marrow, or mobilized peripheral blood).

-

Serum-free expansion medium (e.g., StemSpan™ SFEM).

-

Cytokine cocktail for megakaryocyte differentiation (e.g., TPO, SCF, IL-6, IL-9).

-

Avatrombopag hydrochloride.

-

Fluorochrome-conjugated antibodies against megakaryocyte-specific markers (e.g., CD41a, CD42b).

-

Flow cytometer.

Protocol:

-

Cell Thawing and Seeding: Thaw cryopreserved CD34+ cells and seed them in serum-free expansion medium supplemented with the cytokine cocktail at a density of 1 x 105 cells/mL.

-

Compound Addition: Add varying concentrations of Avatrombopag to the culture medium.

-

Culture: Culture the cells for 10-14 days at 37°C in a 5% CO2 incubator, refreshing the medium every 3-4 days.

-

Flow Cytometry Analysis: At the end of the culture period, harvest the cells and stain them with fluorochrome-conjugated antibodies against CD41a and CD42b.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD41a+/CD42b+ cells, which represent mature megakaryocytes. Plot the percentage of mature megakaryocytes against the log of the Avatrombopag concentration to determine the EC50 value.

In Vitro Experimental Workflow

Caption: In Vitro Experimental Workflow for Avatrombopag.

In Vivo Preclinical Model

Humanized NOD/SCID Mouse Model of Thrombocytopenia

This model is essential for evaluating the in vivo efficacy of species-specific compounds like Avatrombopag.

Protocol:

-

Animal Model: Use immunodeficient Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) mice.

-

Humanization: Transplant human fetal liver CD34+ hematopoietic stem cells into sublethally irradiated NOD/SCID mice.

-

Engraftment Confirmation: After 8-12 weeks, confirm human hematopoietic cell engraftment and the presence of human platelets in the peripheral blood of the mice via flow cytometry.

-

Treatment: Administer Avatrombopag orally to the engrafted mice daily for a specified period (e.g., 14 days). Include a vehicle control group.

-

Monitoring: Collect peripheral blood samples at regular intervals and measure human platelet counts using flow cytometry with human-specific anti-CD41a antibodies.

-

Data Analysis: Compare the human platelet counts between the Avatrombopag-treated and vehicle-treated groups to determine the in vivo efficacy.

In Vivo Experimental Workflow

Caption: In Vivo Experimental Workflow for Avatrombopag.

Conclusion

The preclinical pharmacodynamic profile of Avatrombopag hydrochloride demonstrates its potent and specific activity as a TPO-R agonist. Through the activation of key signaling pathways, Avatrombopag effectively stimulates megakaryopoiesis and increases platelet production in relevant in vitro and in vivo models. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of Avatrombopag and other novel TPO-R agonists.

References

The Journey of Avatrombopag: A Second-Generation TPO-RA from Bench to Bedside

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Avatrombopag (B1665838) (Doptelet®) is an orally bioavailable, second-generation, small-molecule thrombopoietin receptor agonist (TPO-RA) that has emerged as a significant therapeutic option for the management of thrombocytopenia.[1][2] Developed to address the limitations of first-generation TPO-RAs, avatrombopag offers a distinct pharmacological profile, including oral administration with food and a favorable safety profile, particularly concerning hepatotoxicity.[1][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of avatrombopag. It details the preclinical pharmacology, pharmacokinetic and pharmacodynamic properties, and pivotal clinical trial data that led to its approval for treating thrombocytopenia in adult patients with chronic liver disease (CLD) scheduled to undergo a procedure and for adult and pediatric patients with chronic immune thrombocytopenia (ITP) who have had an insufficient response to previous therapies.[4][5]

Discovery and Chemical Synthesis

Avatrombopag, initially known as AKR-501, YM477, or E5501, was discovered by Yamanouchi (now part of Astellas Pharma).[6] It is a non-peptide small molecule designed to mimic the biological effects of endogenous thrombopoietin (TPO).[7]

The chemical synthesis of avatrombopag is a multi-step process. A key large-scale synthetic route involves several critical reactions. The synthesis begins with the bromination of 1-(4-chlorothiophen-2-yl)ethenone. The resulting bromide undergoes condensation with thiourea (B124793) to produce a key thiazolamine intermediate. This intermediate is then subjected to another bromination followed by a nucleophilic aromatic substitution with 1-cyclohexylpiperazine. The subsequent crucial step is an amide bond formation with 5,6-dichloronicotinic acid, which is activated using phosphorus oxychloride. A final nucleophilic aromatic substitution with ethyl isonipecotate, followed by hydrolysis of the ester and salt formation with maleic acid, yields the final product, avatrombopag maleate.

Mechanism of Action: A Non-Competitive TPO-R Agonist

Avatrombopag functions by binding to and activating the thrombopoietin receptor (TPO-R), also known as c-Mpl, which is expressed on the surface of megakaryocytes and their progenitors in the bone marrow.[8] Unlike endogenous TPO, which binds to the extracellular domain of the receptor, avatrombopag binds to the transmembrane domain.[3][9] This distinct binding site means that avatrombopag does not compete with endogenous TPO for binding and can have an additive effect on platelet production.[1]

Upon binding, avatrombopag induces a conformational change in the TPO-R, leading to its dimerization and the activation of downstream intracellular signaling pathways. The primary pathways activated are crucial for megakaryocyte proliferation and differentiation:

-

JAK-STAT Pathway: Receptor activation leads to the phosphorylation and activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription proteins (STAT3 and STAT5).[3][9] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell proliferation and differentiation.[8]

-

MAPK (ERK) Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) component, is also activated, contributing to cellular growth signals.[8][9]

-

PI3K-Akt Pathway: This pathway is involved in cell survival and proliferation and is another key downstream target of avatrombopag-mediated TPO-R activation.[8]

This cascade of signaling events stimulates the proliferation and differentiation of megakaryocyte progenitor cells from bone marrow, leading to an increase in mature megakaryocytes and, consequently, elevated platelet production.[3][7] An important characteristic of avatrombopag is that it increases platelet counts without causing platelet activation, a key safety consideration.[3]

Preclinical and Nonclinical Pharmacology

The pharmacological activity of avatrombopag was established through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

In vitro studies confirmed that avatrombopag is a potent and selective agonist of the human TPO-R. It stimulated the proliferation of a murine pro-B cell line (Ba/F3) engineered to express the human TPO-R in a concentration-dependent manner, while having no effect on the parental cell line lacking the receptor.[3] Similarly, avatrombopag promoted the differentiation of human CD34+ hematopoietic progenitor cells into mature megakaryocytes.[10]

| Parameter | Value | Assay System | Reference |

| EC50 | 3.3 nmol/L | Proliferation of human TPO-R expressing Ba/F3 cells | [3][11] |

| EC50 | 25.0 nmol/L | Megakaryocyte differentiation from human cord blood CD34+ cells |

Table 1: In Vitro Potency of Avatrombopag

Pharmacokinetics and Metabolism

Pharmacokinetic (PK) properties of avatrombopag have been characterized in healthy subjects and patient populations. It is orally administered and demonstrates dose-proportional pharmacokinetics.[12]

| Parameter | Value (Geometric Mean, %CV) | Condition | Reference |

| Tmax (Time to Peak Concentration) | 5 - 8 hours | Single dose, fed or fasted | [13] |

| t1/2 (Elimination Half-life) | ~19 hours (19%) | Single dose | [3] |

| Vd/F (Apparent Volume of Distribution) | 180 L (25%) | N/A | [3] |

| Protein Binding | >96% | Human plasma | [3] |

| Metabolism | Primarily by CYP2C9 and CYP3A4 | In vitro human liver microsomes | [3] |

| Excretion | 88% in feces (34% as unchanged drug), 6% in urine | N/A | [3] |

Table 2: Pharmacokinetic Parameters of Avatrombopag

Administration with food does not significantly alter the rate or extent of absorption but substantially reduces pharmacokinetic variability.[13]

Clinical Development and Efficacy

Avatrombopag underwent a rigorous clinical development program to establish its efficacy and safety for its approved indications.

Thrombocytopenia in Chronic Liver Disease (CLD)

The efficacy of avatrombopag in patients with CLD and thrombocytopenia scheduled for a procedure was demonstrated in two identically designed, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials: ADAPT-1 (NCT01972529) and ADAPT-2 (NCT01976104).[14]

Patients were stratified by baseline platelet count into a low baseline cohort (<40 x10⁹/L), receiving avatrombopag 60 mg daily for 5 days, and a high baseline cohort (≥40 to <50 x10⁹/L), receiving avatrombopag 40 mg daily for 5 days. The primary endpoint was the proportion of patients who did not require a platelet transfusion or any rescue procedure for bleeding up to 7 days post-procedure.[14]

| Endpoint | ADAPT-1 | ADAPT-2 | Pooled Data |

| Primary Endpoint: Responders, Low Baseline Cohort (<40 x10⁹/L) | |||

| Avatrombopag 60 mg | 65.6% | 68.6% | 66.9% |

| Placebo | 22.9% | 34.9% | 28.6% |

| p-value | <0.0001 | <0.001 | <0.0001 |

| Primary Endpoint: Responders, High Baseline Cohort (≥40 to <50 x10⁹/L) | |||

| Avatrombopag 40 mg | 88.1% | 87.9% | 88.0% |

| Placebo | 38.2% | 33.3% | 35.8% |

| p-value | <0.0001 | <0.001 | <0.0001 |

| Secondary: Achieved Platelet Count ≥50 x10⁹/L on Procedure Day, Low Cohort | |||

| Avatrombopag 60 mg | 69% | 67% | N/A |

| Placebo | 4% | 7% | N/A |

| p-value | <0.0001 | <0.0001 | N/A |

| Secondary: Achieved Platelet Count ≥50 x10⁹/L on Procedure Day, High Cohort | |||

| Avatrombopag 40 mg | 88% | 93% | N/A |

| Placebo | 21% | 39% | N/A |

| p-value | <0.0001 | <0.0001 | N/A |

Table 3: Efficacy Results from Phase 3 ADAPT Trials in CLD Patients [4][11][14]

Chronic Immune Thrombocytopenia (ITP)

The approval of avatrombopag for chronic ITP was based on a Phase 3 multicenter, randomized, double-blind, placebo-controlled study (NCT01438840).[15] The study enrolled 49 adult patients with chronic ITP and a baseline platelet count of <30 x10⁹/L. Patients were randomized 2:1 to receive avatrombopag (starting dose of 20 mg daily) or placebo for 6 months.[15][16]

The primary endpoint was the cumulative number of weeks in which the platelet count was ≥50 x10⁹/L during the 6-month treatment period without rescue therapy.[15]

| Endpoint | Avatrombopag (n=32) | Placebo (n=17) | p-value |

| Median Cumulative Weeks of Platelet Response (≥50 x10⁹/L) | 12.4 weeks | 0.0 weeks | <0.0001 |

| Mean Cumulative Weeks of Platelet Response (≥50 x10⁹/L) | 12.0 weeks | 0.1 weeks | <0.0001 |

| Platelet Response Rate at Day 8 (Platelet Count ≥50 x10⁹/L) | 65.6% | 0.0% | <0.0001 |

Table 4: Efficacy Results from Phase 3 Trial in Chronic ITP Patients [10][15]

The study demonstrated that avatrombopag was superior to placebo in achieving and maintaining a platelet response. The response to avatrombopag was rapid, with a significant difference observed by day 8, and was shown to be durable over the treatment period.[10][13]

Experimental Protocols

In Vitro TPO-R Agonist Activity (Cell Proliferation Assay)

This assay quantifies the ability of avatrombopag to stimulate the proliferation of cells dependent on TPO-R signaling.

-

Cell Line: Murine pro-B lymphocyte cell line Ba/F3, stably transfected to express the full-length human TPO-receptor (c-Mpl).

-

Methodology:

-

Cell Culture: Ba/F3-hTPO-R cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3. Prior to the assay, cells are washed to remove IL-3 to ensure proliferation is dependent on the TPO-R agonist.

-

Assay Setup: Cells are seeded into 96-well opaque-walled plates at a density of 5,000-10,000 cells per well.

-

Compound Addition: Avatrombopag is serially diluted to various concentrations and added to the wells. A positive control (recombinant human TPO) and a negative control (vehicle) are included.

-

Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement: Cell viability, which is proportional to proliferation, is measured using a luminescent ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[2][3] The reagent is added to each well, and after a short incubation to lyse cells and stabilize the signal, luminescence is read on a luminometer.

-

Data Analysis: Luminescence values are plotted against the log of the compound concentration, and the EC₅₀ value is determined using a four-parameter logistic curve fit.

-

Megakaryocyte Differentiation from CD34+ Progenitor Cells

This protocol assesses the ability of avatrombopag to induce the differentiation of hematopoietic stem cells into the megakaryocytic lineage.

-

Starting Material: Human CD34+ hematopoietic progenitor cells isolated from umbilical cord blood or mobilized peripheral blood using magnetic-activated cell sorting (MACS).[14][17]

-

Methodology:

-

Cell Seeding: Purified CD34+ cells are seeded at a density of approximately 5 x 10⁵ cells/mL in a serum-free expansion medium (e.g., StemSpan™) in a 12-well plate.[10][17]

-

Cytokine Stimulation: The medium is supplemented with a cytokine cocktail to promote megakaryopoiesis. A common cocktail includes TPO (e.g., 50 ng/mL), and may also include Stem Cell Factor (SCF), IL-6, and IL-9.[12] For testing, avatrombopag is added at various concentrations in place of or in addition to TPO.

-

Culture: Cells are cultured for 10-14 days at 37°C in a 5% CO₂ incubator.[17]

-

Phenotypic Analysis: At various time points, cells are harvested and analyzed by flow cytometry. Cells are stained with fluorescently-conjugated antibodies against megakaryocyte-specific surface markers, such as CD41 (integrin αIIb) and CD42b (glycoprotein Ibα).[14][15]

-

Data Analysis: The percentage of cells expressing CD41 and/or CD42b is quantified to determine the efficiency of megakaryocyte differentiation.

-

Analysis of TPO-R Downstream Signaling (Western Blot)

This method is used to confirm the activation of intracellular signaling pathways downstream of the TPO-receptor.

-

Cell System: Ba/F3-hTPO-R cells or primary CD34+-derived megakaryocytes.

-

Methodology:

-

Stimulation: Cells are serum-starved and then stimulated with avatrombopag or TPO for a short period (e.g., 5-30 minutes).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-STAT5, phospho-ERK).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.

-

Normalization: To confirm equal protein loading, the membrane is stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective signaling proteins (e.g., total STAT5, total ERK).

-

Conclusion

The development of avatrombopag represents a significant advancement in the treatment of thrombocytopenia. Its discovery as a potent, orally available, small-molecule TPO-RA with a non-competitive mechanism of action provided a strong foundation for its clinical development. Rigorous preclinical and clinical studies have established its efficacy and a favorable safety profile, leading to its approval for use in patients with CLD and ITP. The data summarized herein provides a technical foundation for understanding the scientific journey of avatrombopag, from initial chemical synthesis and mechanistic studies to pivotal clinical evidence, offering valuable insights for researchers and professionals in the field of drug development and hematology.

References

- 1. biorxiv.org [biorxiv.org]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. benchchem.com [benchchem.com]

- 4. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 6. news-medical.net [news-medical.net]

- 7. Video: Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 11. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-phase clinical trial results for Avatrombopag hydrochloride

An In-Depth Technical Guide to Early-Phase Clinical Trial Results for Avatrombopag (B1665838) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avatrombopag is an orally bioavailable, small-molecule thrombopoietin receptor agonist (TPO-RA) developed for the treatment of thrombocytopenia.[1] It functions by mimicking the effects of endogenous thrombopoietin, stimulating the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, which leads to an increase in platelet production.[1][2] This document provides a comprehensive technical overview of the early-phase clinical trial results for avatrombopag, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the methodologies and outcomes of Phase 1 and Phase 2 studies.

Mechanism of Action

Avatrombopag selectively binds to the transmembrane domain of the thrombopoietin receptor (TPO-R), also known as c-Mpl, on the surface of megakaryocytes and their precursors.[2][3] This binding is non-competitive with endogenous TPO and can have an additive effect on platelet production.[1][4] Upon binding, avatrombopag induces a conformational change in the TPO-R, leading to the activation of several downstream signaling pathways essential for megakaryocyte maturation and platelet generation.[3]

Key signaling cascades activated by avatrombopag include:

-

JAK-STAT Pathway: Activation of Janus kinase (JAK) proteins leads to the phosphorylation and subsequent dimerization of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][3] These dimers then translocate to the nucleus to modulate the expression of genes involved in cell proliferation and differentiation.[3]

-

MAPK (ERK) Pathway: The mitogen-activated protein kinase (MAPK/ERK) pathway is also stimulated, playing a crucial role in cellular responses to growth signals.[2][3]

-

PI3K-Akt Pathway: The phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in cell survival and growth, is activated, contributing to a robust and sustained production of platelets.[3]

Pharmacokinetics and Pharmacodynamics

Early-phase studies in healthy subjects characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of avatrombopag.[5][6]

Pharmacokinetics: Avatrombopag exhibits dose-proportional pharmacokinetics.[5][7] Following oral administration, peak plasma concentrations are reached between 5 to 8 hours.[7] The mean plasma elimination half-life is approximately 19 hours, supporting once-daily dosing.[1][5] Avatrombopag is primarily metabolized by cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][8] Fecal excretion is the main route of elimination, accounting for 88% of the administered dose, with only 6% found in urine.[1] Administration with food does not significantly alter the rate or extent of absorption but does reduce PK variability.[7]

Pharmacodynamics: The effect of avatrombopag on platelet counts is dose-dependent.[5] An increase in platelet count is observed within 3 to 5 days of administration, with maximum effects seen after 10 to 13 days.[5][9] In a single-dose study, platelet counts returned to baseline by day 27.[7] Importantly, avatrombopag increases platelet production without causing platelet activation.[1]

| Table 1: Pharmacokinetic Parameters of Avatrombopag in Healthy Adults | |

| Parameter | Value |

| Time to Peak Concentration (Tmax) | 5 - 8 hours[7] |

| Plasma Elimination Half-Life (t1/2) | ~19 hours (range: 16-21 hours)[1][5][7] |

| Metabolism | Primarily via CYP2C9 and CYP3A4[1][8] |

| Excretion | 88% feces, 6% urine[1] |

| Plasma Protein Binding | >96%[1] |

| Effect of Food | Reduced pharmacokinetic variability[7] |

Early-Phase Clinical Trial Results

Phase 1 Studies in Healthy Volunteers

Two Phase 1, double-blind, dose-rising, placebo-controlled studies were conducted to assess the safety, tolerability, and PK/PD profile of avatrombopag in healthy adults.[5]

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled, dose-escalation studies.[5]

-

Single-Dose Study: 63 subjects were randomized (2:1) to receive a single dose of avatrombopag (1, 3, 10, 20, 50, 75, or 100 mg) or placebo.[5]

-

Multiple-Dose Study: 29 subjects were randomized (2:1) to receive avatrombopag (3, 10, or 20 mg) or placebo daily for 14 days.[5]

-

Key Assessments: Safety monitoring (adverse events, vital signs, lab tests), pharmacokinetic sampling, and pharmacodynamic assessments (platelet counts).[5]

Results: Avatrombopag was well tolerated with no serious adverse events, dose-limiting toxicities, or deaths reported.[5] The effects on platelet counts were dependent on the dose and duration of treatment. In the multiple-dose study, a 20 mg daily dose resulted in maximum platelet count changes of over 370 × 10⁹/L above baseline after 13-16 days.[5]

| Table 2: Phase 1 Platelet Response (Multiple-Dose Study) | |

| Dose Group | Maximum Change in Platelet Count from Baseline |

| 20 mg daily for 14 days | >370 × 10⁹/L[5] |

Phase 2 Studies in Patients

1. Patients with Chronic Immune Thrombocytopenia (ITP)

A Phase 2, randomized, placebo-controlled study evaluated the efficacy and safety of once-daily avatrombopag in patients with persistent or chronic ITP.[10]

Experimental Protocol:

-

Study Design: 28-day, randomized, placebo-controlled trial with a 24-week open-label extension.[10]

-

Patient Population: 64 adults with ITP for ≥3 months.[10]

-

Intervention: Patients were randomized to once-daily oral avatrombopag (2.5, 5, 10, or 20 mg) or placebo.[10]

-

Primary Endpoint: Proportion of patients achieving a platelet count of ≥50 × 10⁹/L with a ≥20 × 10⁹/L increase from baseline at day 28.[10]

Results: A clear dose-response was observed. The 20 mg dose group showed the highest response rate, with 80% of patients meeting the primary endpoint compared to 0% in the placebo group.[10] Most responses occurred by day 7.[10]

| Table 3: Phase 2 Efficacy in Chronic ITP (Day 28) | |||||

| Endpoint | Placebo | Avatrombopag 2.5 mg | Avatrombopag 5 mg | Avatrombopag 10 mg | Avatrombopag 20 mg |

| Platelet Response Rate | 0% | 13% | 53% | 50% | 80%[10] |

| Achieved PC ≥50 × 10⁹/L and ≥20 × 10⁹/L increase from baseline |

2. Patients with Thrombocytopenia and Chronic Liver Disease (CLD)

A Phase 2 multicenter study investigated the efficacy and safety of avatrombopag in patients with thrombocytopenia secondary to cirrhosis who were scheduled for an elective procedure.[11][12]

Experimental Protocol:

-

Study Design: Randomized, placebo-controlled, double-blind, parallel-group study in two sequential cohorts (A and B) testing different formulations and doses.[11][12]

-

Patient Population: 130 adults with cirrhosis and platelet counts between ≥10 to ≤58 × 10⁹/L.[11]

-

Intervention: Patients received placebo or various avatrombopag dosing regimens for up to 7 days prior to their procedure.[11]

-

Primary Endpoint: Achievement of a platelet increase of ≥20 × 10⁹/L from baseline AND a platelet count >50 × 10⁹/L at least once during days 4-8.[11][12]

Results: Avatrombopag was superior to placebo in increasing platelet counts. A dose-dependent response was observed across the different regimens. The overall proportion of responders was significantly higher in the combined avatrombopag groups compared to the combined placebo groups.[13] The most common adverse events were nausea, fatigue, and headache.[11]

| Table 4: Phase 2 Efficacy in Thrombocytopenia with CLD | ||

| Patient Group | Placebo Responders | Avatrombopag Responders |

| Cohort A | 6.3% | 49.0%[11] |

| Cohort B | 9.5% | 47.6%[11] |

| Combined | 8.1% | 48.4% (p <0.0001)[13] |

Another Phase 2 study in Japanese patients with CLD and thrombocytopenia corroborated these findings, showing significant increases in responder rates for the 40 mg and 60 mg dose groups versus placebo.[14]

| Table 5: Phase 2 Efficacy in Japanese Patients with CLD | ||||

| Endpoint (Responder Rate) | Placebo (n=11) | Avatrombopag 20 mg (n=7) | Avatrombopag 40 mg (n=11) | Avatrombopag 60 mg (n=10) |

| Platelet Response Rate at Visit 4 | 9.1% | Not Reported | 63.6% (p=0.004) | 40% (p=0.024)[14] |

| Defined as PC ≥50 × 10⁹/L and ≥20 × 10⁹/L increase from baseline |

Conclusion

Early-phase clinical trials have established a favorable safety, tolerability, pharmacokinetic, and pharmacodynamic profile for avatrombopag hydrochloride. The mechanism of action, involving the stimulation of key signaling pathways like JAK-STAT and MAPK, translates into a reliable and dose-dependent increase in platelet production. Phase 1 studies in healthy volunteers confirmed the drug's safety and predictable pharmacokinetics. Phase 2 studies demonstrated significant efficacy in increasing platelet counts in patients with both chronic ITP and thrombocytopenia associated with chronic liver disease, paving the way for subsequent Phase 3 trials and eventual regulatory approval. These foundational studies provide a strong rationale for the use of avatrombopag as a valuable therapeutic option for managing various thrombocytopenic conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]

- 4. Avatrombopag: A Review in Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avatrombopag, an oral thrombopoietin receptor agonist: results of two double-blind, dose-rising, placebo-controlled Phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Pharmacokinetics, Pharmacodynamics, Pharmacogenomics, Safety, and Tolerability of Avatrombopag in Healthy Japanese and White Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Pharmacokinetic/pharmacodynamic drug–drug interactions of avatrombopag when coadministered with dual or selective CYP2C9 and CYP3A interacting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Phase II study of avatrombopag in thrombocytopenic patients with cirrhosis undergoing an elective procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. webaigo.it [webaigo.it]

- 14. Phase 2 study of avatrombopag in Japanese patients with chronic liver disease and thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Avatrombopag Hydrochloride's In Vitro Influence on Megakaryocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avatrombopag (B1665838) is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist designed to mimic the effects of endogenous thrombopoietin (TPO), the primary regulator of megakaryopoiesis and platelet production. This technical guide provides an in-depth overview of the in vitro effects of avatrombopag hydrochloride on the differentiation of megakaryocytes, the platelet precursors. The document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action

Avatrombopag selectively binds to the transmembrane domain of the TPO receptor (c-Mpl) on megakaryocytes and their progenitors.[1] This binding induces a conformational change in the receptor, initiating a cascade of intracellular signaling pathways that drive the proliferation and differentiation of these cells, ultimately leading to increased platelet production.[1][2] Unlike endogenous TPO, avatrombopag binds to a different site on the receptor, which allows for a synergistic effect when both are present.[3][4]

Signaling Pathways Activated by Avatrombopag